molecular formula C11H14N2O2 B13102462 (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate

(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate

Cat. No.: B13102462
M. Wt: 206.24 g/mol
InChI Key: ZBDUPVRHZKCTON-AXDSSHIGSA-N
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Description

(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a methyl ester group at the 2-position of the pyrrolidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process and reduce production costs .

Mechanism of Action

The mechanism of action of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate, a compound with the CAS number 2365419-32-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}N2_{2}O2_{2}. The compound features a pyridine ring and a pyrrolidine moiety, which are essential for its biological interactions.

Antitumor Activity

Recent studies have explored the potential antitumor effects of this compound. For instance, derivatives of pyrrolidine compounds have shown significant cytotoxicity against various cancer cell lines. A structure-activity relationship (SAR) study indicated that modifications to the pyridine and pyrrolidine rings can enhance cytotoxic potency.

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundHCT1160.64PLK4 inhibition
Analog AKMS-12 BM1.1Pim kinase inhibition
Analog BMM1.S0.64Antiproliferative

Neuropharmacological Effects

The compound has also been investigated for its effects on neuropharmacological targets, particularly in relation to muscarinic acetylcholine receptors (mAChRs). Research indicates that this compound acts as a positive allosteric modulator (PAM) for the M4_4 mAChR subtype, which is implicated in cognitive functions.

Table 2: Neuropharmacological Activity

Target ReceptorActivity TypeEC50_{50} (nM)
M4_4 mAChRAgo-PAM20
M4_4 mAChRAllosteric Agonism7

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Receptor Activity : As a PAM, it enhances the signaling pathways mediated by mAChRs, potentially improving cognitive functions.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Colon Cancer Model : In vivo studies using mouse models demonstrated that administration of this compound resulted in significant tumor regression, attributed to its ability to inhibit PLK4.
  • Neurocognitive Disorders : In animal models of neurodegenerative diseases, this compound showed promise in reducing symptoms associated with cognitive decline by modulating mAChR activity.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl (2S)-4-pyridin-3-ylpyrrolidine-2-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)10-5-9(7-13-10)8-3-2-4-12-6-8/h2-4,6,9-10,13H,5,7H2,1H3/t9?,10-/m0/s1

InChI Key

ZBDUPVRHZKCTON-AXDSSHIGSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)C2=CN=CC=C2

Canonical SMILES

COC(=O)C1CC(CN1)C2=CN=CC=C2

Origin of Product

United States

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